molecular formula C13H8ClIN2O2S B12630085 1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-

Cat. No.: B12630085
M. Wt: 418.64 g/mol
InChI Key: NDUUTFIWGQARNV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of chloro, iodo, and phenylsulfonyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- typically involves multi-step synthetic routes. One common method includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, inhibiting their kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chloro, iodo, and phenylsulfonyl groups.

    2-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodo and phenylsulfonyl groups.

    3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and phenylsulfonyl groups.

    1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and iodo groups.

The unique combination of chloro, iodo, and phenylsulfonyl groups in 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- enhances its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloro-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-11(15)10-7-4-8-16-13(10)17(12)20(18,19)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUUTFIWGQARNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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